molecular formula C6H5ClN4 B11915114 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11915114
M. Wt: 168.58 g/mol
InChI Key: RWQMQYHYEIKJEI-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyrazole with ethyl acetoacetate under acidic conditions to form the desired pyrazolopyrimidine scaffold . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly in cancer research.

    Biological Studies: It is used in the study of cell signaling pathways and the role of kinases in cellular processes.

    Chemical Biology: The compound serves as a tool for probing the function of specific kinases and other enzymes.

    Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the kinase active site, contributing to its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: The parent compound without the chlorine and methyl substituents.

    6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine: A derivative with a phenyl group instead of a methyl group.

    2-Methyl-2H-pyrazolo[3,4-d]pyrimidine: A derivative without the chlorine substituent.

Uniqueness

6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both the chlorine and methyl groups, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to molecular targets.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-2-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5ClN4/c1-11-3-4-2-8-6(7)9-5(4)10-11/h2-3H,1H3

InChI Key

RWQMQYHYEIKJEI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=NC(=NC2=N1)Cl

Origin of Product

United States

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